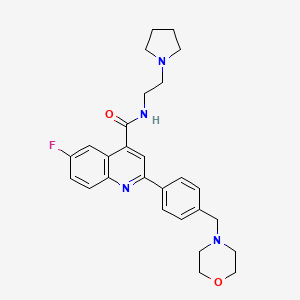









|
REACTION_CXSMILES
|
Cl[C:2]1[CH:11]=[C:10]([C:12]([NH:14][CH2:15][CH2:16][N:17]2[CH2:21][CH2:20][CH2:19][CH2:18]2)=[O:13])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([F:22])[CH:8]=2)[N:3]=1.Cl.[O:24]1[CH2:29][CH2:28][N:27]([CH2:30][C:31]2[CH:36]=[CH:35][C:34](B(O)O)=[CH:33][CH:32]=2)[CH2:26][CH2:25]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>CN(C=O)C.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[F:22][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[N:3]=[C:2]([C:34]1[CH:33]=[CH:32][C:31]([CH2:30][N:27]3[CH2:28][CH2:29][O:24][CH2:25][CH2:26]3)=[CH:36][CH:35]=1)[CH:11]=[C:10]2[C:12]([NH:14][CH2:15][CH2:16][N:17]1[CH2:21][CH2:20][CH2:19][CH2:18]1)=[O:13] |f:1.2,3.4.5.6,7.8,^1:57,59,78,97|
|


|
Name
|
2-chloro-6-fluoro-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC2=CC=C(C=C2C(=C1)C(=O)NCCN1CCCC1)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.O1CCN(CC1)CC1=CC=C(C=C1)B(O)O
|
|
Name
|
|
|
Quantity
|
3.2 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O.O
|
|
Name
|
|
|
Quantity
|
0.21 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
The reaction was filtered through Celite™ and solvents
|
|
Type
|
CUSTOM
|
|
Details
|
were removed under reduced pressure
|
|
Type
|
WASH
|
|
Details
|
washed twice with NaHCO3 saturated aqueous solution (2×100 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate to dryness under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction crude
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by flash column chromatography
|
|
Type
|
WASH
|
|
Details
|
eluting with DCM (Solvent A) and MeOH (Solvent B)
|
|
Type
|
CUSTOM
|
|
Details
|
1 min
|
|
Duration
|
1 min
|
|
Type
|
CUSTOM
|
|
Details
|
15 min
|
|
Duration
|
15 min
|
|
Type
|
ADDITION
|
|
Details
|
The fractions containing product
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness under vacuum
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C2C(=CC(=NC2=CC1)C1=CC=C(C=C1)CN1CCOCC1)C(=O)NCCN1CCCC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |